N-[[1-(2-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide
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Overview
Description
N-[[1-(2-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide: is a chemical compound with the molecular formula C14H16FNO and a molecular weight of 233.286 g/mol. This compound features a cyclobutyl group attached to a fluorophenyl ring, which is further connected to a prop-2-enamide moiety. The presence of the fluorine atom in the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[[1-(2-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide typically involves the following steps:
Formation of the Cyclobutyl Intermediate: The initial step involves the preparation of the cyclobutyl intermediate by reacting 2-fluorophenylmagnesium bromide with cyclobutanone under anhydrous conditions.
Alkylation: The cyclobutyl intermediate is then alkylated using a suitable alkylating agent, such as methyl iodide, to form the N-alkylated product.
Amidation: The final step involves the reaction of the N-alkylated product with acryloyl chloride in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[[1-(2-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorinated structure may enhance binding affinity and specificity in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: In the industrial sector, N-[[1-(2-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[[1-(2-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenyl ring enhances the compound’s binding affinity to these targets, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[[1-(2-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide: Similar structure with a chlorine atom instead of fluorine.
N-[[1-(2-Bromophenyl)cyclobutyl]methyl]prop-2-enamide: Similar structure with a bromine atom instead of fluorine.
N-[[1-(2-Methylphenyl)cyclobutyl]methyl]prop-2-enamide: Similar structure with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in N-[[1-(2-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide imparts unique electronic and steric properties, enhancing its reactivity and binding affinity compared to its analogs with different substituents. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[[1-(2-fluorophenyl)cyclobutyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c1-2-13(17)16-10-14(8-5-9-14)11-6-3-4-7-12(11)15/h2-4,6-7H,1,5,8-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOVMXZRGLGIEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1(CCC1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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